Pyroglutamyllysyltryptophylalanylproline

概要

説明

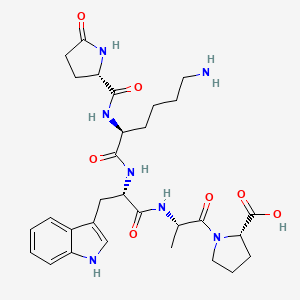

Pyroglutamyllysyltryptophylalanylproline is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is composed of five amino acids: pyroglutamic acid, lysine, tryptophan, alanine, and proline. It is known for its involvement in various physiological processes and has significant implications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamyllysyltryptophylalanylproline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Pyroglutamyllysyltryptophylalanylproline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tryptophan residue, leading to the formation of kynurenine or other oxidized products.

Reduction: Reduction reactions can affect disulfide bonds if present, altering the peptide’s structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiol groups.

科学的研究の応用

Pharmacological Applications

1.1 Antioxidant Properties

Research has indicated that peptides like pyroglutamyllysyltryptophylalanylproline exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. A study published in the Journal of Medicinal Chemistry highlighted that certain peptides can scavenge free radicals effectively, thus protecting cells from oxidative damage .

1.2 Neuroprotective Effects

The neuroprotective potential of this peptide has been explored in models of neurodegenerative diseases. For instance, a study demonstrated that the administration of similar oligopeptides improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation . This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions.

Biochemical Research Applications

2.1 Protein Structure Studies

Oligopeptides are crucial for understanding protein folding and stability. This compound can serve as a model compound to study the effects of specific amino acid sequences on protein conformation. Researchers have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze how variations in peptide structure influence molecular interactions .

2.2 Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown that specific sequences within oligopeptides can bind to active sites on enzymes, thereby inhibiting their activity. The implications for drug design are significant, as such peptides could lead to the development of novel therapeutic agents targeting specific enzymes involved in disease processes .

Case Studies and Experimental Findings

作用機序

The mechanism of action of pyroglutamyllysyltryptophylalanylproline involves binding to specific receptors in the hypothalamus, leading to the release of thyrotropin-releasing hormone (TRH). This, in turn, stimulates the pituitary gland to release thyroid-stimulating hormone (TSH), which regulates thyroid function. The molecular targets include TRH receptors and downstream signaling pathways involved in thyroid hormone synthesis and release .

類似化合物との比較

Similar Compounds

Pyroglutamic acid: A derivative of glutamic acid involved in various metabolic pathways.

Proline: An amino acid that plays a role in protein structure and function.

Uniqueness

Pyroglutamyllysyltryptophylalanylproline is unique due to its specific sequence and role in the hypothalamic-pituitary-thyroid axis. Unlike other peptides, it has a distinct combination of amino acids that confer specific biological activities and therapeutic potential.

生物活性

Pyroglutamyllysyltryptophylalanylproline (often abbreviated as PGLTP) is a pentapeptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PGLTP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PGLTP consists of five amino acids: pyroglutamic acid (Pyr), lysine (Lys), tryptophan (Trp), alanine (Ala), and proline (Pro). The unique sequence and structure contribute to its biological activity, particularly in relation to peptide synthesis and enzymatic interactions.

Biological Activities

-

Angiotensin-Converting Enzyme (ACE) Inhibition

- PGLTP has been studied for its potential as an ACE inhibitor, which is crucial in regulating blood pressure. ACE inhibitors are widely used in treating hypertension and heart failure. Research indicates that peptides derived from various sources can exhibit significant ACE-inhibitory activity, with specific amino acid compositions playing a critical role in their effectiveness .

-

Antioxidant Activity

- The presence of tryptophan in the peptide sequence suggests potential antioxidant properties. Tryptophan is known for its ability to scavenge free radicals, which could contribute to cellular protection against oxidative stress.

- Neuroprotective Effects

-

Anti-inflammatory Properties

- Some peptides exhibit anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions. The specific roles of each amino acid in PGLTP may enhance its efficacy in modulating inflammatory pathways.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of peptides similar to PGLTP:

- ACE Inhibition Studies : Research has shown that peptides with hydrophobic residues at the C-terminus, such as those found in PGLTP, tend to exhibit higher ACE inhibitory activity. For instance, a study reported an IC50 value of 51.8 µg/mL for soybean protein hydrolyzed by thermolysin, indicating significant ACE inhibition potential .

- Neuroprotective Studies : In vitro studies have demonstrated that certain peptide sequences can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that PGLTP might have similar protective mechanisms due to its amino acid composition.

Data Table: Biological Activities of Peptides Similar to PGLTP

| Peptide Sequence | Biological Activity | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| Soybean-derived peptide | ACE Inhibition | 51.8 | Thermolysin hydrolysate |

| Collagen-derived peptide | Antioxidant | Not specified | Various sources |

| Tryptophan-rich peptide | Neuroprotection | Not specified | Synthetic studies |

| Proline-rich peptide | Anti-inflammatory | Not specified | Various sources |

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBLKUXZROFMZ-KELSAIANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952819 | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30505-63-6 | |

| Record name | Bradykinin potentiator-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) and how does it differ from traditional ACE inhibitors?

A: While initially classified as an Angiotensin I-Converting Enzyme (ACE) inhibitor, research indicates that the antihypertensive effect of Bradykinin potentiating peptide 5a (this compound) is not solely dependent on this mechanism. Unlike active site-directed ACE inhibitors, BPP 5a does not show significant ACE inhibition or bradykinin potentiation during its antihypertensive activity [, ]. Instead, studies suggest that BPP 5a exerts its effects through a nitric oxide (NO)-dependent mechanism, inducing endothelium-dependent vasorelaxation in isolated aortic rings [].

Q2: How does the structure of BPP 5a relate to its activity? Are there any structural modifications that could impact its potency or selectivity?

A: BPP 5a (this compound) is a pentapeptide with a pyroglutamic acid residue at its N-terminus []. While the exact structure-activity relationship of BPP 5a and its nitric oxide-dependent vasodilatory effects are yet to be fully elucidated, the presence of the pyroglutamic acid residue is notable. This residue can be selectively removed under specific conditions, like incubation in high concentrations of aqueous methanesulfonic acid, leading to the formation of H-Lysyltryptophylalanylproline []. Whether this modification impacts its activity requires further investigation. Further research exploring modifications to its amino acid sequence and their subsequent effects on its interactions with potential target receptors or enzymes is needed to fully understand the impact of structure on BPP 5a's potency and selectivity.

Q3: What are the documented effects of BPP 5a on renal function in spontaneously hypertensive rats (SHRs)?

A: Studies show that acute administration of BPP 5a can induce diuresis and natriuresis in SHRs []. At specific doses (71 nmol/kg), BPP 5a significantly increased water intake, urinary volume, and urinary sodium concentration in these animals []. These findings suggest a potential role for BPP 5a in addressing renal dysfunction, although more research is needed to understand the mechanisms and explore therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。